1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with additional substituents including a chloro group, a trifluoromethyl group, and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials
For example, the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate compound, which is then converted to the desired triazoloquinazoline derivative using appropriate reagents and conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents, such as the chloro or trifluoromethyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Biochemistry: The compound is used in studies to understand its interactions with biological macromolecules, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Trapidil: An antihypertensive drug with a triazole component.
Uniqueness
1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to its combination of a triazoloquinazoline core with multiple substituents, including a chloro group, a trifluoromethyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
7-chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF3N6O/c1-38-21-7-3-6-20(16-21)35-10-12-36(13-11-35)25-22-15-19(28)8-9-23(22)37-26(32-25)24(33-34-37)17-4-2-5-18(14-17)27(29,30)31/h2-9,14-16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZXBPOAMFTYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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